molecular formula C25H37FN8O2 B8082051 PKC beta II inhibitor H6

PKC beta II inhibitor H6

Cat. No.: B8082051
M. Wt: 500.6 g/mol
InChI Key: DKXZBPBWIGORKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PKC beta II inhibitor H6 is a compound that specifically inhibits the activity of the protein kinase C beta II isozyme. Protein kinase C is a family of phospholipid-dependent serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The inhibition of protein kinase C beta II has been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders .

Preparation Methods

The synthesis of PKC beta II inhibitor H6 involves multiple steps, including the selection of appropriate starting materials, reaction conditions, and purification methods. The synthetic route typically includes:

Industrial production methods may involve scaling up the synthetic route while ensuring consistency, safety, and cost-effectiveness. This often requires the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

PKC beta II inhibitor H6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its activity.

    Substitution: The inhibitor can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.

Scientific Research Applications

PKC beta II inhibitor H6 has a wide range of scientific research applications:

Mechanism of Action

PKC beta II inhibitor H6 exerts its effects by specifically binding to the active site of the protein kinase C beta II isozyme. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways mediated by protein kinase C beta II. The molecular targets and pathways involved include the regulation of cell proliferation, apoptosis, and differentiation. By blocking these pathways, the inhibitor can modulate cellular responses and potentially provide therapeutic benefits .

Comparison with Similar Compounds

PKC beta II inhibitor H6 is compared with other similar compounds, such as:

    Bisindolylmaleimide I: Another inhibitor of protein kinase C beta II with a different chemical structure and binding affinity.

    Gö 6976: A selective inhibitor of protein kinase C alpha and beta isozymes, used for comparative studies to understand the specificity and potency of this compound.

    Enzastaurin: A protein kinase C beta inhibitor with clinical applications in cancer therapy.

The uniqueness of this compound lies in its specific binding affinity and inhibitory activity towards protein kinase C beta II, making it a valuable tool for studying the isozyme’s role in various biological processes and diseases .

Properties

IUPAC Name

[2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXZBPBWIGORKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.